

molecular weight of 6-Chloro-1H-benzo[cd]indol-2-one

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Compound of Interest

Compound Name: 6-Chloro-1H-benzo[cd]indol-2-one

Cat. No.: B1607050

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An In-Depth Technical Guide to 6-Chloro-1H-benzo[cd]indol-2-one

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and relevant experimental methodologies for **6-Chloro-1H-benzo[cd]indol-2-one**, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

6-Chloro-1H-benzo[cd]indol-2-one is a chlorinated derivative of the benzo[cd]indol-2-one scaffold. This heterocyclic compound and its analogues have garnered interest in medicinal chemistry due to their diverse biological activities.

Quantitative Data Summary

The key physicochemical properties of **6-Chloro-1H-benzo[cd]indol-2-one** are summarized in the table below for easy reference.



Property	Value	Source
Molecular Weight	203.62 g/mol	[1]
Molecular Formula	C11H6CINO	[1]
CAS Number	24950-30-9	[1]
IUPAC Name	6-chloro-1H-benzo[cd]indol-2- one	[1]
Topological Polar Surface Area (TPSA)	29.1 Ų	
LogP (octanol-water partition coefficient)	2.7	[1]
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	1	-
Rotatable Bonds	0	

Potential Biological Activity and Signaling Pathways

While specific studies on the 6-chloro derivative are limited, the broader class of benzo[cd]indol-2(1H)-ones has been identified as potent modulators of key cellular signaling pathways, suggesting a similar potential for **6-Chloro-1H-benzo[cd]indol-2-one**.

Inhibition of the Hedgehog Signaling Pathway

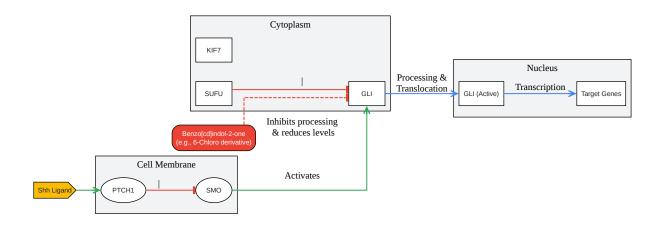
The benzo[cd]indol-2(1H)-one scaffold has been shown to inhibit the Hedgehog (HH) signaling pathway.[2][3] This pathway is crucial during embryonic development and its aberrant activation in adults is linked to various cancers. The inhibition is reported to occur downstream of the Suppressor of Fused (SUFU), a key negative regulator of the pathway.[2] This mechanism involves the reduction of cellular and ciliary levels of GLI transcription factors (GLI1 and GLI2), which are the final effectors of the HH pathway.[2]

BET Bromodomain Inhibition



Compounds with the benzo[cd]indol-2(1H)-one core have also been identified as inhibitors of BET (Bromodomain and Extra-Terminal domain) bromodomains.[2] BET proteins are epigenetic readers that play a critical role in regulating gene transcription. By inhibiting BET bromodomains, these compounds can modulate the expression of oncogenes, making them attractive targets for cancer therapy.

The diagram below illustrates the proposed mechanism of action for the benzo[cd]indol-2(1H)-one scaffold in the Hedgehog signaling pathway.



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Proposed inhibition of the Hedgehog pathway by the benzo[cd]indol-2-one scaffold.

Experimental Protocols

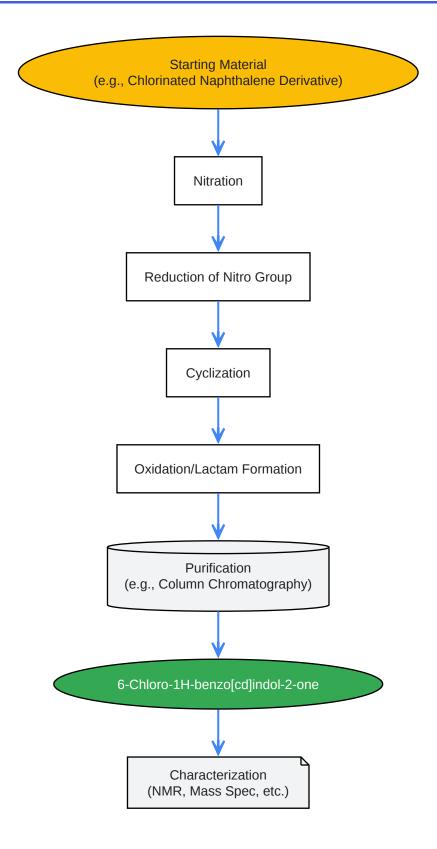
Detailed experimental protocols for **6-Chloro-1H-benzo[cd]indol-2-one** are not readily available in the public domain. However, based on the synthesis and evaluation of analogous compounds, a general workflow can be proposed.[4]



Generalized Synthetic Workflow

The synthesis of benzo[cd]indol-2(1H)-one derivatives often involves a multi-step process. A plausible, generalized workflow for the synthesis of **6-Chloro-1H-benzo[cd]indol-2-one** is outlined below. This would likely start from a commercially available chlorinated naphthalene derivative.





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Generalized synthetic workflow for 6-Chloro-1H-benzo[cd]indol-2-one.



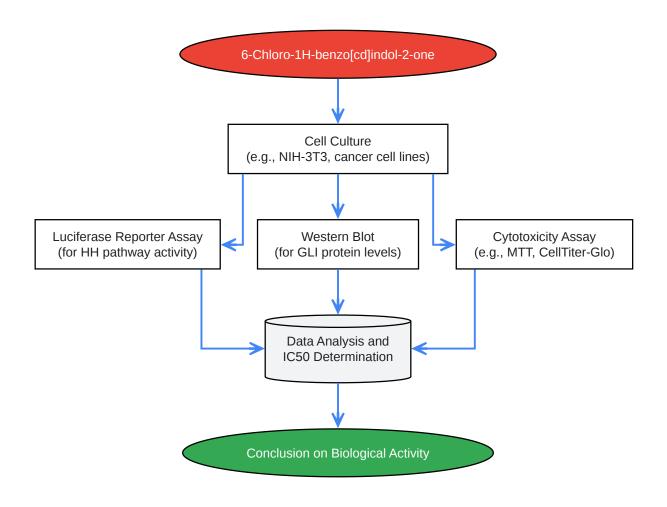
Methodology:

- Nitration: The chlorinated naphthalene starting material would likely undergo nitration to introduce a nitro group at a suitable position for subsequent cyclization.
- Reduction: The nitro group is then reduced to an amine, a key step for the formation of the heterocyclic ring.
- Cyclization: The resulting amino compound undergoes an intramolecular cyclization to form the core benzo[cd]indole ring system.
- Lactam Formation: An oxidation or a related transformation would be necessary to form the final lactam (the -one part of the name).
- Purification: The crude product would be purified using standard techniques such as column chromatography.
- Characterization: The final compound's identity and purity would be confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

Biological Activity Assays

To evaluate the biological activity of **6-Chloro-1H-benzo[cd]indol-2-one** as a potential Hedgehog pathway inhibitor, the following experimental approach, based on published studies of similar compounds, could be employed.[2]





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Experimental workflow for assessing biological activity.

Methodology:

- Cell Culture: Utilize cell lines known to have active Hedgehog signaling, such as NIH-3T3 cells or specific cancer cell lines.
- Luciferase Reporter Assay: Employ a luciferase reporter gene under the control of a GLIresponsive promoter to quantify the activity of the Hedgehog pathway. A decrease in luciferase activity in the presence of the compound would indicate inhibition.
- Western Blotting: Perform western blot analysis to measure the protein levels of GLI1 and GLI2. A reduction in these protein levels would confirm the inhibitory effect of the compound on the downstream effectors of the pathway.



- Cytotoxicity Assays: Conduct assays such as MTT or CellTiter-Glo to determine the compound's toxicity to the cells and to differentiate between specific pathway inhibition and general cytotoxic effects.
- Data Analysis: Analyze the data to determine the half-maximal inhibitory concentration (IC50)
 of the compound.

This guide provides a foundational understanding of **6-Chloro-1H-benzo[cd]indol-2-one** for research and development purposes. Further experimental validation is necessary to fully elucidate its specific biological functions and therapeutic potential.

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